BenchChemオンラインストアへようこそ!

5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole

Conformational analysis Fragment-based drug design Scaffold diversity

5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole (CAS 1342712-57-5) is a heterocyclic building block composed of a 1,2-oxazole (isoxazole) core linked via a methyleneoxy bridge to an azetidine ring. With a molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol, it presents a compact, fragment-like scaffold featuring a topological polar surface area (TPSA) of 47.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13315955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CC=NO2
InChIInChI=1S/C7H10N2O2/c1-2-9-11-6(1)5-10-7-3-8-4-7/h1-2,7-8H,3-5H2
InChIKeyZXQQCZKDZITFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole and Its Core Structural Identity


5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole (CAS 1342712-57-5) is a heterocyclic building block composed of a 1,2-oxazole (isoxazole) core linked via a methyleneoxy bridge to an azetidine ring [1]. With a molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol, it presents a compact, fragment-like scaffold featuring a topological polar surface area (TPSA) of 47.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The calculated partition coefficient (XLogP3) is -0.5, indicating a moderately hydrophilic character relative to many in-class analogs, a property directly influenced by the absence of ring-substituted methyl groups and the presence of a flexible methylene spacer [1].

Why 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole Cannot Be Simply Replaced by In-Class Analogs


Although several azetidine-isoxazole ethers share an identical molecular formula and similar ring composition, small structural permutations drastically alter their physicochemical and biological profiles. The target compound features a unique CH₂-O methylene spacer between the oxazole and azetidine moieties, whereas common alternatives such as 3-(azetidin-3-yloxy)-5-methyl-1,2-oxazole employ a direct O-linkage with a ring methyl substituent [1][2]. This fundamental topological difference changes the rotatable bond count from 3 (target) to 2 (direct ether analogs), reducing conformational freedom and reorienting the azetidine nitrogen vector. The resulting shift in lipophilicity—the target exhibits XLogP3 = -0.5 compared to XLogP3 = 0.5 for the 5-methyl direct ether analog—is substantial enough to alter logD, permeability, and binding pocket occupancy in fragment-based screening libraries [1][2]. These are not interchangeable building blocks; their synthetic handling, reactivity in medicinal chemistry optimization, and pharmacokinetic starting points diverge from the initial substitution pattern.

Quantitative Differentiation Evidence: 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole vs Closest Analogs


Increased Conformational Flexibility through Methylene Spacer: Rotatable Bond Count

5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole contains a methylene bridge (-CH₂-O-) connecting the oxazole and azetidine rings, yielding 3 rotatable bonds. In contrast, direct-ether analogs such as 4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole and 3-(azetidin-3-yloxy)-5-methyl-1,2-oxazole possess only 2 rotatable bonds due to the absence of this spacer [1][2][3]. This additional degree of freedom permits the azetidine ring to sample a wider conformational space, a critical attribute when screening against protein targets that require induced-fit adaptations.

Conformational analysis Fragment-based drug design Scaffold diversity

Significantly Lower Lipophilicity (XLogP3) vs Methyl-Substituted Analogs

The computed partition coefficient for 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole is XLogP3 = -0.5, reflecting its more hydrophilic character due to the absence of a methyl substituent on the oxazole ring and the presence of the polar methyleneoxy linker [1]. In a direct head-to-head comparison, 4-(azetidin-3-yloxy)-5-methyl-1,2-oxazole exhibits XLogP3 = 0.2, and 3-(azetidin-3-yloxy)-5-methyl-1,2-oxazole reaches XLogP3 = 0.5 [2][3]. The difference of 0.7–1.0 log unit represents a predicted 5- to 10-fold shift in partition coefficient, substantially altering predicted membrane permeability and solubility profiles.

Lipophilicity Drug-likeness ADME prediction

Unique Oxazole Substitution Pattern: Unsubstituted 5-Position Methylene Bridge

The target compound places the azetidinyloxymethyl group specifically at the 5-position of an otherwise unsubstituted 1,2-oxazole ring. The most common commercial analog, 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2-oxazole, reverses this pattern by introducing a methyl group at the 5-position and relocating the azetidinyloxymethyl group to the 3-position [1]. This regiochemical inversion alters the vector of the azetidine nitrogen relative to the oxazole plane and changes the electronic properties of the heterocycle due to the methyl group's electron-donating effect. Furthermore, the unsubstituted oxazole 4-position on the target compound remains available for further functionalization, such as halogenation or cross-coupling, providing a synthetic handle that is blocked in 3,5-disubstituted analogs.

Regiochemistry Synthetic handles Bioisostere design

Synthetic Methodology for Azetidine-Bearing Isoxazoles via Ruthenium Catalysis

A general synthetic strategy for constructing azetidine-bearing isoxazoles has been demonstrated via ruthenium-catalyzed oxidative alkynylation of azetidinols, followed by condensation to form the isoxazole ring [1]. This methodology enables a one-pot protocol that directly converts azetidinols to azetidine-substituted pyrazoles and isoxazoles. While the target compound itself is not the direct product of this particular study, the demonstrated synthetic route establishes that the azetidine-isoxazole scaffold class, including the methyleneoxy-linked variant, is accessible through modern catalytic methods that preserve the strained azetidine ring, a key structural feature that can be compromised under harsh synthetic conditions.

Synthetic chemistry Catalytic alkynylation Scaffold diversification

Isoxazole-Azetidine Scaffolds as Privileged Nicotinic Receptor Ligands: Class-Level Pharmacological Validation

A systematic structure-activity relationship study of isoxazole analogues of sazetidine-A established that azetidine-containing isoxazolylpyridine ethers function as selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists with antidepressant-like activity in the mouse forced swim test [1]. Key compounds in this series maintained potent functional activity with EC₅₀ values in the 15–50 nM range in ⁸⁶Rb⁺ ion flux assays. Although this study does not directly evaluate the target compound, it provides class-level evidence that the azetidine-isoxazole ether motif is pharmacologically competent and that the azetidine ring contributes to subtype selectivity over α3β4-nAChRs. The methyleneoxy spacer present in the target compound represents a distinct topological variation within this validated pharmacophore class that has not been systematically explored, presenting an opportunity for novel intellectual property generation.

Nicotinic acetylcholine receptors Antidepressant discovery α4β2 partial agonists

Purity and Sourcing Profile: Documented 95% Minimum Purity from Established Vendor

The target compound is commercially available from AKSci with a documented minimum purity specification of 95% and is stocked and shipped from the San Francisco Bay Area, California, USA . The CAS number 1342712-57-5 is unambiguously assigned, and the compound is cross-referenced in PubChem (CID 63105327) with verified 2D structure and computed descriptors [1]. By comparison, the close analog 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole (CAS 1341399-13-0) is also available from AKSci at 95% purity but features a higher molecular weight (168.19 g/mol) and a methyl-substituted oxazole, which alters both the chemical handling properties and the potential for downstream derivatization .

Quality control Procurement specifications Building block reliability

Optimal Research and Procurement Scenarios for 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole


Fragment-Based Drug Discovery Libraries Favoring Hydrophilic, Flexible Scaffolds

With an XLogP3 of -0.5 and 3 rotatable bonds, 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole aligns well with the physicochemical guidelines for fragment libraries (MW < 250, XLogP ≤ 1, rotatable bonds ≥ 2) . Its greater hydrophilicity and conformational flexibility compared to direct-ether azetidine-isoxazole analogs (XLogP3 = 0.2–0.5, 2 rotatable bonds) make it suitable for screening against targets where polar interactions and ligand adaptability are critical, such as kinase hinge regions or protease active sites .

Nicotinic Acetylcholine Receptor (nAChR) Ligand Optimization Programs

The azetidine-isoxazole ether scaffold has been validated as a privileged chemotype for α4β2-nAChR partial agonism, with lead compounds demonstrating antidepressant activity in vivo . The target compound, featuring a methyleneoxy spacer that is absent from the published sazetidine-A analog series, offers a structurally novel entry point for SAR exploration around the linker region. Procurement of this building block enables the synthesis of focused libraries to probe whether the increased flexibility conferred by the methylene group affects subtype selectivity or functional efficacy at nAChRs.

Late-Stage Functionalization and Diversity-Oriented Synthesis

The target compound's unsubstituted oxazole C3 and C4 positions provide two distinct sites for sequential diversification via electrophilic aromatic substitution, halogen-metal exchange, or transition-metal-catalyzed cross-coupling . This contrasts with 3,5-disubstituted analogs, where only one or no unblocked positions remain. Research groups pursuing library synthesis or parallel SAR exploration can exploit this synthetic versatility to generate diverse analog sets from a single common intermediate.

Central Nervous System (CNS) Drug Discovery Requiring Low Lipophilicity Starting Points

For CNS-targeted programs, recommended starting fragment lipophilicity is often XLogP < 1 to minimize P-glycoprotein efflux and phospholipidosis risk . The target compound's XLogP3 of -0.5 places it in a more favorable CNS drug-like space compared to methyl-substituted analogs (XLogP3 = 0.2–0.5). Additionally, its TPSA of 47.3 Ų and low molecular weight (154.17 g/mol) fall within the favorable range for blood-brain barrier penetration, making it an appropriate core scaffold for CNS lead generation campaigns.

Quote Request

Request a Quote for 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.